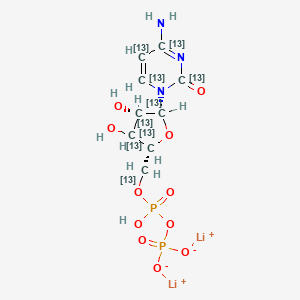
Cytidine diphosphate-13C9 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine diphosphate-13C9 (dilithium) is a nucleoside diphosphate that is isotopically labeled with carbon-13. This compound acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during the synthesis of phospholipids . The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the field of metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 into the cytidine diphosphate molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic label at specific positions within the molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 at the desired positions .
Industrial Production Methods
Industrial production of Cytidine diphosphate-13C9 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled compounds and ensure their purity. The production methods are designed to maximize yield and minimize contamination, making the compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cytidine diphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may result in the formation of oxidized cytidine derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted cytidine diphosphate derivatives .
Scientific Research Applications
Cytidine diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of cytidine diphosphate in various biochemical pathways.
Biology: Utilized in studies of nucleic acid metabolism and phospholipid synthesis.
Medicine: Employed in the development of nucleotide-based therapeutics and in the study of drug metabolism.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of Cytidine diphosphate-13C9 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The isotopic labeling with carbon-13 allows researchers to track the metabolic pathways and interactions of the compound within biological systems .
Comparison with Similar Compounds
Similar Compounds
Cytidine diphosphate: The unlabeled form of the compound, which serves similar functions in phospholipid synthesis.
Cytidine diphosphate-15N3 (dilithium): Another isotopically labeled variant, labeled with nitrogen-15.
Cytidine diphosphate-d13 (dilithium): Labeled with deuterium, another stable isotope.
Uniqueness
Cytidine diphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which provides distinct advantages in metabolic studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Additionally, the specific labeling allows for precise tracking and analysis of metabolic pathways, which is not possible with the unlabeled or other isotopically labeled variants .
Properties
Molecular Formula |
C9H13Li2N3O11P2 |
|---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI Key |
KUSULDMXKWTTRE-LXQKCEQWSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



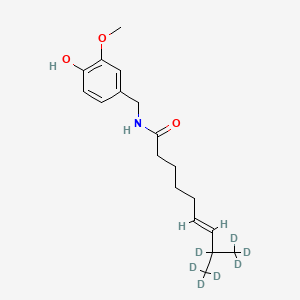
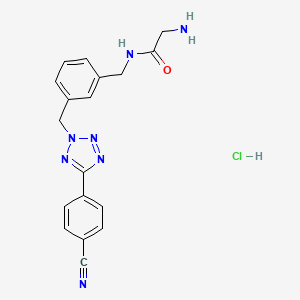
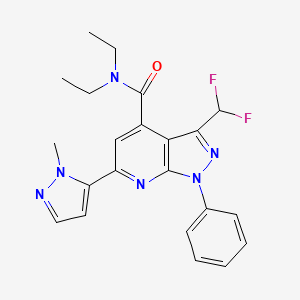

![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)

![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
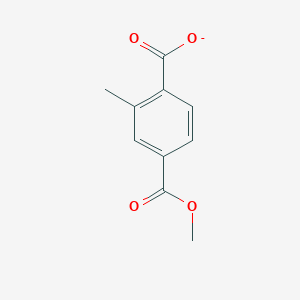
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
